Aristoquinoline

描述

属性

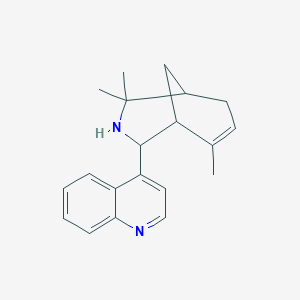

分子式 |

C20H24N2 |

|---|---|

分子量 |

292.4 g/mol |

IUPAC 名称 |

4-(4,4,8-trimethyl-3-azabicyclo[3.3.1]non-7-en-2-yl)quinoline |

InChI |

InChI=1S/C20H24N2/c1-13-8-9-14-12-17(13)19(22-20(14,2)3)16-10-11-21-18-7-5-4-6-15(16)18/h4-8,10-11,14,17,19,22H,9,12H2,1-3H3 |

InChI 键 |

HQDLJJQZMYAAPU-UHFFFAOYSA-N |

规范 SMILES |

CC1=CCC2CC1C(NC2(C)C)C3=CC=NC4=CC=CC=C34 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The enantioselective total synthesis of aristoquinoline has been achieved through a seven-step process with an overall yield of 26% . Key steps in the synthetic route include an intramolecular nitrilium ion cyclization to form the characteristic azabicyclo[3.3.1]nonane ring system and a diastereoselective reduction of the resulting imine mixture . Another method involves a Bischler-Napieralski type cyclization of the activated amide, followed by reduction .

Industrial Production Methods

The use of eco-friendly and safe reusable catalysts, as well as solvent-free reaction conditions, could be explored for industrial applications .

化学反应分析

Types of Reactions

Aristoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The reduction process typically involves the addition of hydrogen or the removal of oxygen, using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of this compound.

科学研究应用

Aristoquinoline is a naturally occurring alkaloid that has garnered attention for its activity as an antagonist of nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 subtype . Research indicates its potential utility in treating substance use disorders, specifically cocaine addiction .

Scientific Research Applications

- nAChR Antagonist this compound functions as an antagonist of the nicotinic acetylcholine receptors (nAChRs) . It shows a preference for the α3β4 subtype of nAChRs, which are considered potential targets for treating various substance use disorders .

- Treatment of Addiction this compound's subtype selectivity has spurred interest in its potential use in treating addiction . Studies have demonstrated that this compound significantly attenuates drug-seeking behavior in animal models of cocaine relapse, supporting a role for the α3β4 nAChR in cocaine's addictive properties .

- Analogues for Structure-Activity Relationships this compound's step-economic synthesis is applied to generate analogues to elucidate structure-activity relationships .

Preclinical Studies

- Cocaine Relapse Research has demonstrated that this compound significantly attenuates drug-seeking behavior in animal models of cocaine relapse . This suggests a potential role for α3β4 nAChRs in the addictive properties of cocaine .

- Pharmacokinetic studies A pharmacokinetic study of this compound was performed after intraperitoneal administration (10 mg/kg) in male Sprague Dawley rats (250 ± 25 g) .

Synthesis and Derivatives

- Enantioselective Synthesis The enantioselective total synthesis of this compound has been achieved . A new preparation of the synthetic building block (–)-α-terpinyl amine was developed to avoid stoichiometric mercury reagents or azide-containing intermediates . Key steps in the optimized synthetic route include an intramolecular nitrilium ion cyclization to form the azabicyclo[3.3.1]nonane ring system and a diastereoselective reduction of the resulting imine mixture .

- Derivatives of this compound Twenty-two derivatives of this compound were prepared and evaluated for their ability to inhibit the α3β4 nAChR . These studies revealed structure-activity trends and compounds with increased potency compared to this compound with few off-target liabilities . Additional mechanistic studies indicated that these compounds inhibit the α3β4 nAChR noncompetitively but do not act as channel blockers, suggesting they are negative allosteric modulators .

作用机制

Aristoquinoline exerts its effects primarily by acting as a nicotinic acetylcholine receptor antagonist . This means it binds to these receptors and inhibits their activity, which can modulate neurotransmission and potentially alleviate symptoms of addiction and depression . The molecular targets involved include the α3β4 subtype of nicotinic acetylcholine receptors .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues from Aristotelia chilensis

- Aristoteline: Though more potent (IC₅₀ = 0.40 µM), its selectivity for α3β4 over α4β2 is less pronounced than this compound. Molecular docking suggests its lipophilicity enhances binding to the luminal site of α3β4 .

- Aristone: Weak α3β4 inhibition (IC₅₀ = 167 µM) limits its utility, highlighting the critical role of the quinoline moiety in this compound’s activity .

Other nAChR Ligands

- Epibatidine: Despite superior potency, its orthosteric agonism and non-selective activation of multiple nAChR subtypes result in severe side effects, limiting clinical use .

- AT-1001: Shares the azabicyclic scaffold but acts as a partial agonist, contrasting with this compound’s NAM mechanism .

Structural and Functional Analysis

Stereochemical Influence

The (+)-enantiomer of this compound is significantly more potent than the (-)-form at α3β4 nAChRs, a finding critical for structure-activity relationship (SAR) studies . This contrasts with indole-containing Aristotelia alkaloids, which typically exhibit opposite stereochemical preferences .

Pharmacokinetic Profile

- This compound: Rapid absorption (Tₘₐₓ = 10 min) and moderate half-life (1.7 h) support its use in acute relapse prevention .

- Derivatives: Limited data exist, but fluorinated variants (e.g., Compound 25) may exhibit altered metabolic stability due to increased lipophilicity .

Therapeutic Implications

This compound uniquely attenuates cocaine-seeking behavior in relapse models without affecting self-administration, suggesting a specific role in preventing recidivism . In contrast, non-selective antagonists like mecamylamine show broader behavioral effects but poorer tolerability .

Data Tables

Table 1: Comparative Pharmacological Profiles

| Compound | α3β4 IC₅₀ (µM) | α4β2 IC₅₀ (µM) | α7 IC₅₀ (µM) | Brain-to-Plasma Ratio |

|---|---|---|---|---|

| This compound | 0.96 | >10 | >10 | 6.4 |

| Compound 25 | 0.12 | 2.5 | 8.0 | N/A |

| Epibatidine | 0.001 | 0.002 | 0.005 | 12.0 |

Data compiled from .

常见问题

Q. What are the key methodological considerations for synthesizing and characterizing aristoquinoline and its derivatives?

this compound synthesis requires precise control of reaction conditions (e.g., alkaloid isolation from Aristotelia chilensis) and structural validation via techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For derivatives, modifications at specific functional groups (e.g., hydroxyl or amine groups) are systematically tested to assess activity changes . Characterization must adhere to guidelines for novel compounds, including purity verification (>95% via HPLC) and spectral data comparison with literature for known analogs .

Q. How should researchers design initial pharmacological screening assays for this compound’s receptor selectivity?

Prioritize competitive binding assays or electrophysiological studies on heterologously expressed nAChR subtypes (e.g., α3β4 vs. α4β2 or α7). Use concentration-response curves to calculate IC₅₀ values, ensuring controls for non-specific binding (e.g., atropine for muscarinic receptors). Evidence from α3β4 nAChR inhibition studies shows this compound’s selectivity can be quantified via patch-clamp recordings in transfected HEK293 cells .

Q. What in vitro models are appropriate for evaluating this compound’s potential in substance use disorder research?

Use dopamine transporter (DAT) inhibition assays or calcium flux assays in neuroblastoma cells expressing target receptors. For cocaine addiction, correlate α3β4 nAChR inhibition with dopamine release modulation in striatal synaptosomes . Ensure replication of dose-dependent effects across ≥3 biological replicates to confirm robustness .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies optimize this compound derivatives for enhanced α3β4 nAChR inhibition?

Systematically modify the tetracyclic core and side chains. For example, introducing bulkier substituents at C-12 reduced off-target effects while improving binding affinity. Test 22 derivatives in standardized assays (e.g., radioligand displacement) and use molecular docking to predict interactions with the receptor’s allosteric site . Prioritize compounds with >10-fold selectivity over other nAChR subtypes and low cytotoxicity (IC₅₀ > 50 μM in HEK293 viability assays) .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound analogs?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration). Address this by:

- Conducting PK/PD studies in rodent models (e.g., plasma half-life via LC-MS/MS after 10 mg/kg i.p. administration) .

- Comparing brain tissue concentrations with in vitro IC₅₀ values.

- Using behavioral models (e.g., cocaine self-administration relapse tests) to validate target engagement .

Q. What mechanistic approaches confirm this compound’s mode of action as a negative allosteric modulator (NAM) of α3β4 nAChR?

- Perform Schild analysis to distinguish competitive vs. non-competitive inhibition.

- Use voltage-clamp electrophysiology to assess effects on receptor desensitization kinetics.

- Mutagenesis studies (e.g., modifying the receptor’s transmembrane domain) can identify binding residues critical for allosteric modulation .

Q. How should researchers address reproducibility challenges in this compound-related neuropharmacological studies?

- Adopt standardized protocols for animal models (e.g., Sprague Dawley rats, consistent housing conditions in operant chambers) .

- Publish raw data (e.g., dose-response curves, chromatograms) as supplementary materials.

- Validate findings across independent labs using blinded compound administration and automated data analysis tools .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound studies?

Use nonlinear regression (e.g., GraphPad Prism) to fit log[inhibitor] vs. response curves. Report Hill coefficients to assess cooperativity. For behavioral data, apply mixed-effects models to account for inter-animal variability, with post hoc tests (e.g., Tukey’s) for group comparisons .

Q. How can researchers differentiate artifact signals from true biological effects in this compound assays?

What frameworks guide the translation of this compound’s preclinical results into clinical research questions?

Apply the PICOT framework:

- P opulation: Patients with cocaine use disorder.

- I ntervention: this compound-derived NAMs.

- C omparison: Existing therapies (e.g., cognitive-behavioral therapy).

- O utcome: Reduced relapse rates.

- T imeframe: 6-month follow-up.

Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize clinical trial designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。